

# A Technical Guide to the Physical Properties of Chromium-Nickel Thin Films

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This guide provides an in-depth overview of the physical properties, deposition methodologies, and characterization of chromium-nickel (Cr-Ni), often known as Nichrome, thin films. This information is critical for professionals in materials science, microelectronics, and sensor technology who utilize these films for their unique resistive and mechanical characteristics.

## Introduction to Chromium-Nickel Thin Films

Chromium-nickel alloys, particularly the NiCr 80/20 wt% composition, are extensively used in the fabrication of thin-film resistors, strain gauges, and heating elements.<sup>[1][2][3]</sup> Their popularity stems from a combination of high electrical resistivity, a low temperature coefficient of resistance (TCR), and excellent stability at high temperatures.<sup>[2][4][5][6]</sup> The properties of these films are highly dependent on the deposition technique and process parameters, which influence the film's microstructure, composition, and final performance characteristics.<sup>[7][8]</sup>

## Core Physical Properties

The performance of Cr-Ni thin films in various applications is dictated by their electrical, mechanical, and optical properties. These properties can be tailored by controlling the deposition conditions and post-deposition treatments like annealing.

The primary application of Ni-Cr films is in resistive components, making their electrical properties of paramount importance. Key parameters include resistivity, sheet resistance, and the temperature coefficient of resistance (TCR).

- Resistivity ( $\rho$ ):** Ni-Cr thin films exhibit high resistivity, which is a function of the alloy's composition, film thickness, and microstructure.[9][10] Thinner films generally show higher resistivity due to increased electron scattering from surfaces, grain boundaries, and defects. [10] For instance, Ni-Cr films with a thickness of 52 nm can achieve a sheet resistance of 33  $\Omega/\text{sq}$ .[1]
- Temperature Coefficient of Resistance (TCR):** A low TCR is crucial for stable resistor applications. The TCR of Ni-Cr films can be positive or negative and is strongly influenced by composition, thickness, and annealing conditions.[9][11] Annealing is often used to stabilize the film's resistance and achieve a near-zero TCR by optimizing the microstructure.[1] For example, a Ni-Cr (80/20 at.%) film deposited under optimized sputtering conditions can exhibit a high resistivity of  $6.69 \times 10^{-4} \Omega \cdot \text{cm}$  and a low TCR of 374.78 ppm/K.[2]

Table 1: Summary of Electrical Properties for Cr-Ni Thin Films

Property	Typical Value Range	Key Influencing Factors
Composition	80% Ni / 20% Cr (most common)	Ni/Cr ratio, purity of source material
Electrical Resistivity ( $\rho$ )	$\sim 1.10\text{--}1.50 \Omega \cdot \text{mm}^2/\text{m}$ (bulk)[4]	Thickness, deposition method, annealing temperature[10]
Sheet Resistance ( $R_s$ )	10 to 500 $\Omega/\text{square}$	Film thickness, composition
TCR	-50 to +50 ppm/ $^\circ\text{C}$ (optimized)	Composition, annealing, film thickness, deposition rate
Gauge Factor (for strain gauges)	2.3 (for 50Ni-50Cr wt%)[1]	Composition, annealing, film thickness

The durability and reliability of Cr-Ni thin films, especially in applications like strain gauges and protective coatings, depend on their mechanical characteristics.

- **Hardness and Elastic Modulus:** These properties are evaluated using techniques like nanoindentation. Ni-Cr films are known for their significant hardness. For example, Ni-20Cr thin films have reported hardness values of approximately 5.5 GPa to 7.5 GPa.<sup>[12]</sup> The mechanical properties are strongly correlated with the film's microstructure, such as grain size and crystal structure.<sup>[12]</sup> The Ni-Cr film with 80 at% Ni and 20 at% Cr has been shown to exhibit the highest indentation hardness and elastic modulus.<sup>[12]</sup>
- **Adhesion:** Good adhesion to the substrate is critical for device fabrication and longevity. Adhesion is influenced by the choice of substrate material, substrate cleaning procedures, and deposition parameters like substrate temperature.

Table 2: Summary of Mechanical and Physical Properties for Cr-Ni Thin Films

Property	Typical Value Range	Key Influencing Factors
Density	~8.4 g/cm <sup>3</sup> <sup>[4]</sup>	Composition
Melting Point	~1400–1450°C <sup>[4]</sup>	Composition
Tensile Strength	~600–900 MPa (bulk) <sup>[4]</sup>	Film thickness, microstructure
Hardness	5.5 - 7.5 GPa <sup>[12]</sup>	Composition (Cr content), grain size, deposition method
Young's Modulus	Increases with Cr content up to 40 at% <sup>[12]</sup>	Crystal structure (fcc vs. bcc), composition

While not their primary application, the optical properties of Cr-Ni films are relevant in certain contexts. The films are generally opaque in the visible spectrum. The refractive index and extinction coefficient can be measured to characterize their interaction with light.

## Experimental Protocols

The fabrication and characterization of Cr-Ni thin films involve several standard laboratory techniques. The choice of method and its parameters are crucial for achieving the desired film

properties.

a) Magnetron Sputtering (DC or RF) Sputtering is a widely used physical vapor deposition (PVD) technique for producing high-quality, uniform Ni-Cr films.[2][13]

- Methodology:

- Substrate Preparation: Substrates (e.g., silicon wafers, glass, or copper foil) are cleaned ultrasonically in acetone and isopropyl alcohol and then dried with nitrogen gas.[2]
- Target: A high-purity Ni-Cr alloy target (e.g., 80/20 at.%) is used.[2]
- Vacuum: The deposition chamber is evacuated to a base pressure of around  $8.5 \times 10^{-4}$  Pa or lower.[2]
- Sputtering Gas: High-purity Argon (Ar) is introduced as the sputtering gas at a controlled flow rate (e.g., 80 sccm).[2]
- Pre-sputtering: The target is pre-sputtered for ~10 minutes to remove any surface contaminants.[2]
- Deposition: A DC or RF power source is applied to the target, creating a plasma that sputters material onto the substrate. Key parameters to control are:
  - Sputtering Power: Influences deposition rate and film density. It is often the most prominent factor affecting electrical properties.[2]
  - Substrate Temperature: Affects film crystallinity and stress.[2]
  - Argon Pressure: Impacts the energy of sputtered atoms and film microstructure.[2]
- Post-Deposition Annealing: The deposited film may be annealed in a vacuum or inert atmosphere to stabilize its electrical properties and relieve stress.[1]

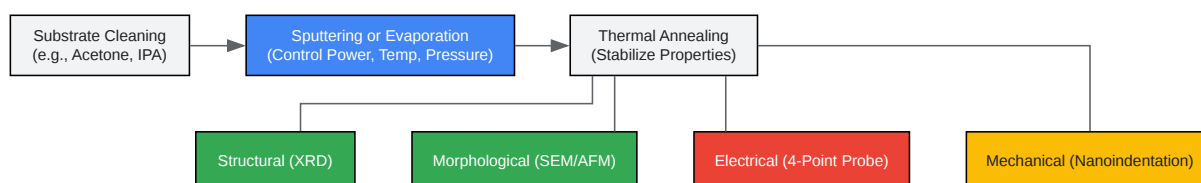
b) Thermal Evaporation Thermal evaporation is another common PVD method, though controlling the precise stoichiometry of the alloy can be challenging due to the different vapor pressures of Ni and Cr.[14]

- Methodology:
  - Source Material: Ni-Cr alloy wire or pellets are placed in a resistive heating boat (e.g., tungsten) or an electron-beam crucible.
  - Vacuum: The chamber is evacuated to a high vacuum (e.g.,  $10^{-6}$  Torr).
  - Evaporation: The source material is heated until it evaporates. The vapor travels in a line-of-sight path and condenses on the substrate.
  - Monitoring: A quartz crystal microbalance (QCM) is often used to monitor the deposition rate and film thickness in real-time.
  - Challenges: Fractional distillation can occur, leading to a film composition that differs from the source material.[\[14\]](#) Techniques like flash evaporation or co-evaporation from separate Ni and Cr sources can mitigate this.
- Structural and Morphological Analysis:
  - X-Ray Diffraction (XRD): Used to determine the crystal structure, identify phases, and estimate grain size of the film.[\[15\]](#)[\[16\]](#)
  - Scanning Electron Microscopy (SEM): Provides high-resolution images of the film's surface morphology and can be used for cross-sectional thickness measurements.[\[16\]](#)[\[17\]](#)
  - Atomic Force Microscopy (AFM): Used to quantify surface roughness and analyze surface topography at the nanoscale.[\[17\]](#)
- Electrical Characterization:
  - Four-Point Probe: The standard method for measuring sheet resistance, from which resistivity can be calculated if the film thickness is known.[\[9\]](#)
  - Temperature-Controlled Probing: The sample is heated or cooled while measuring resistance to determine the TCR.
- Mechanical Characterization:

- Nanoindentation: A sharp tip is pressed into the film to measure its hardness and elastic modulus from the load-displacement curve.[12]

## Visualizations: Workflows and Relationships

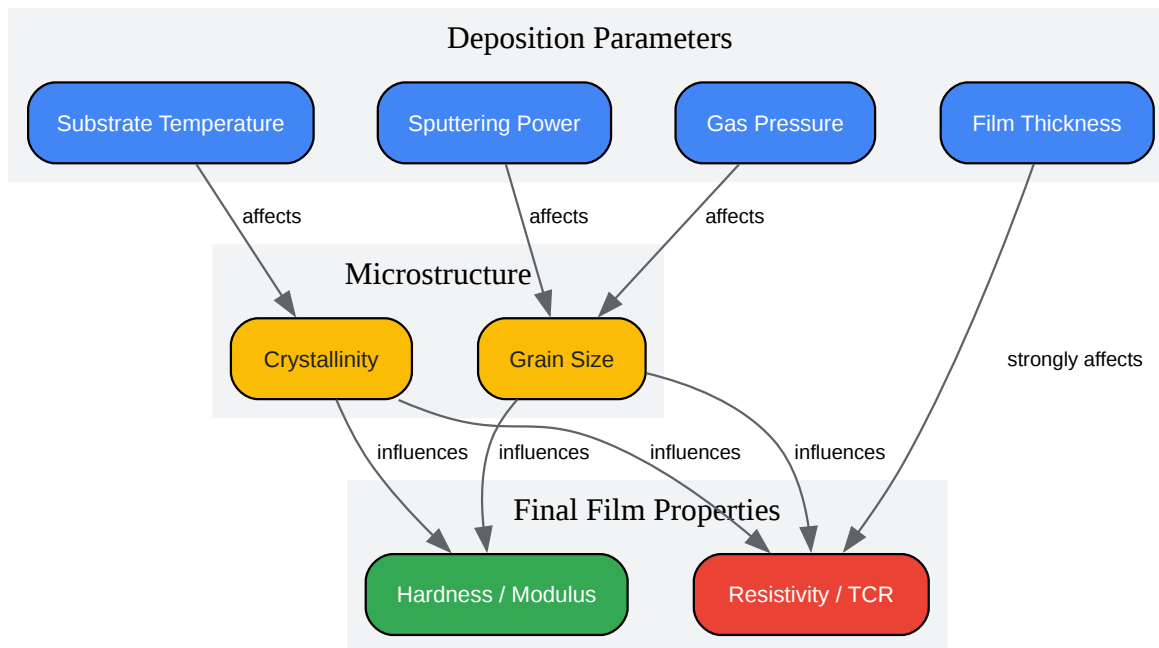
The following diagram illustrates a typical workflow for the fabrication and characterization of chromium-nickel thin films.



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Caption: General experimental workflow for Cr-Ni thin film fabrication and analysis.

The final properties of a Cr-Ni thin film are a direct result of the chosen deposition parameters. Understanding these relationships is key to engineering films for specific applications.



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Caption: Influence of deposition parameters on the final properties of Cr-Ni thin films.

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